molecular formula C18H13F2N5S B2987540 3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-91-7

3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2987540
CAS No.: 863458-91-7
M. Wt: 369.39
InChI Key: RRCBUCCZKRLJBG-UHFFFAOYSA-N
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Description

3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves multiple steps, typically starting with the preparation of the triazolopyrimidine core This core can be synthesized through the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The fluorophenyl groups can undergo substitution reactions with various nucleophiles or electrophiles, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar compounds to 3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine include other triazolopyrimidines and fluorophenyl derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:

    Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar core structures but different substituents.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups that may have different linkages or additional functional groups.

The uniqueness of this compound lies in its specific combination of fluorophenyl groups and sulfanyl linkage, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5S/c19-14-6-3-4-12(8-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-13-5-1-2-7-15(13)20/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCBUCCZKRLJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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